molecular formula C15H9Cl3N4O B2592980 2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide CAS No. 946386-85-2

2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B2592980
CAS No.: 946386-85-2
M. Wt: 367.61
InChI Key: WEGJRMZXHHVWOE-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group and a phenyl ring, which is further substituted with a dichloroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dichloroimidazole intermediate, which can be synthesized through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,5-dichloro-1H-imidazole: Shares the imidazole core but lacks the pyridine and carboxamide groups.

    N-phenylpyridine-3-carboxamide: Contains the pyridine and carboxamide groups but lacks the dichloroimidazole moiety.

Uniqueness

2-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N4O/c16-12-11(2-1-7-19-12)15(23)21-9-3-5-10(6-4-9)22-8-20-13(17)14(22)18/h1-8H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGJRMZXHHVWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)N3C=NC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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